molecular formula C10H13Cl2N B3020808 (2,3-Dichloro-benzyl)-isopropyl-amine CAS No. 172499-73-9

(2,3-Dichloro-benzyl)-isopropyl-amine

Cat. No.: B3020808
CAS No.: 172499-73-9
M. Wt: 218.12
InChI Key: DQMLRLOKQNRFEV-UHFFFAOYSA-N
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Description

(2,3-Dichloro-benzyl)-isopropyl-amine is an organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 3 positions, and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-benzyl)-isopropyl-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2,3-Dichlorobenzyl chloride+IsopropylamineThis compound+HCl\text{2,3-Dichlorobenzyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichlorobenzyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction is typically conducted in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-benzyl)-isopropyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can lead to the formation of amines with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2,3-Dichloro-benzyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-benzyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine: Similar structure with an additional isopropoxy group.

    2,3-Dichlorobenzoyl chloride: A related compound with a benzoyl chloride group instead of an amine.

Uniqueness

(2,3-Dichloro-benzyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and an isopropylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLRLOKQNRFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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